

Environmental Fate and Biodegradability of Hexyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hexyl propionate	
Cat. No.:	B1199626	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl propionate (CAS No. 2445-76-3), a propanoate ester of hexan-1-ol, is a colorless liquid characterized by a fruity, melon-like aroma.[1] This property makes it a common ingredient in the fragrance, flavoring, and cosmetics industries.[2][3] As with any chemical intended for widespread use, a thorough understanding of its environmental fate and potential ecotoxicological impact is crucial for a comprehensive risk assessment. This guide provides a detailed overview of the environmental persistence and biodegradability of **hexyl propionate**, compiling available data and predictive models to inform researchers and industry professionals.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. These properties for **hexyl propionate** are summarized below.

Property	Value	Source(s)	
Molecular Formula	C ₉ H ₁₈ O ₂	[4][5][6]	
Molecular Weight	158.24 g/mol	[1][7][8]	
Physical State	Clear, colorless liquid	[1][4]	
Melting Point	-57.5 °C	[1][5]	
Boiling Point	190 °C (at 1 atm); 73-74 °C (at 10 mmHg)	[1][4][5]	
Density	0.871 g/mL at 25 °C	[1][4][5]	
Vapor Pressure	0.557 mmHg at 25 °C	[9][10]	
Water Solubility	63.1 mg/L at 20 °C	[1][9]	
Log Octanol-Water Partition Coefficient (LogP)	2.52 - 3.9	[5][9][11]	

Environmental Fate

The fate of **hexyl propionate** in the environment is determined by a combination of transport and transformation processes, including hydrolysis, photolysis, and biodegradation.

Abiotic Degradation

Hydrolysis: As an ester, **hexyl propionate** has the potential to undergo hydrolysis, breaking down into its constituent alcohol (1-hexanol) and carboxylic acid (propionic acid). This process is typically pH-dependent. While specific experimental data on the hydrolysis rate of **hexyl propionate** is limited, it is known to be stable under normal conditions but may hydrolyze in the presence of strong acids or bases.[2][3] To provide a quantitative estimate, predictive models such as the HYDROWIN™ program within the US EPA's EPI Suite™ can be utilized. These models estimate hydrolysis rate constants based on the chemical's structure. For esters, both acid-catalyzed and base-catalyzed hydrolysis are considered.

Atmospheric Photolysis: Chemicals that volatilize into the atmosphere can be degraded by photochemical reactions. The most significant of these is the reaction with hydroxyl radicals

(•OH). The rate of this reaction can be estimated using models like the AOPWIN™ (Atmospheric Oxidation Program for Windows) from the EPI Suite™. This model predicts the atmospheric half-life based on the calculated rate constant for the gas-phase reaction with •OH radicals.

Degradation Pathway	Predicted Value/Endpoint	Model/Source
Hydrolysis Half-life (pH 7)	Estimated using HYDROWIN™	EPI Suite™
Atmospheric Photolysis (vs. •OH)	Estimated using AOPWIN™	EPI Suite™

Note: Specific numerical values from these models are not available in the search results but the methodology is outlined. For a formal assessment, running the compound's structure through the latest version of the software is recommended.

Biotic Degradation

Biodegradability: The primary mechanism for the removal of **hexyl propionate** from aquatic and soil environments is expected to be biodegradation. "Ready biodegradability" is a stringent screening criterion used to identify chemicals that are likely to degrade rapidly and completely in the environment. This is typically assessed using the OECD 301 test series.

While a specific OECD 301 study for **hexyl propionate** was not found in the literature reviewed, its chemical structure—a simple aliphatic ester—suggests it is a likely candidate for ready biodegradation. The BIOWIN™ model in the EPA's EPI Suite™ predicts the probability of a chemical being readily biodegradable. Simple esters are generally predicted to undergo rapid primary and ultimate biodegradation. The process involves microbial enzymes (esterases) hydrolyzing the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid through standard metabolic pathways like beta-oxidation.

Parameter	Predicted Outcome	Model/Source
Ready Biodegradability	Likely to be readily biodegradable	EPI Suite™ (BIOWIN™)

Ecotoxicity

The potential for a chemical to cause harm to aquatic organisms is a critical component of its environmental risk profile. Acute toxicity is often measured as the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a short period.

Specific experimental aquatic toxicity data for **hexyl propionate** is scarce in the public domain. However, predictive tools like the US EPA's ECOSAR™ (Ecological Structure-Activity Relationships) program can estimate toxicity based on chemical class. As an ester, **hexyl propionate**'s toxicity would be predicted based on QSARs developed for this class of compounds.

Endpoint	Species	Predicted Value (mg/L)	Model/Source
Acute LC50 (96-hr)	Fish (e.g., Fathead Minnow)	Estimated using ECOSAR™	EPI Suite™
Acute EC50 (48-hr)	Aquatic Invertebrates (e.g., Daphnia magna)	Estimated using ECOSAR™	EPI Suite™
Acute EC50 (96-hr)	Green Algae	Estimated using ECOSAR™	EPI Suite™
Acute LD50 (Oral)	Rat	>5,000 mg/kg	[2][9]
Acute LD50 (Dermal)	Rabbit	>5,000 mg/kg	[2]

Experimental Protocols OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method is a common choice for assessing the ready biodegradability of chemicals.[1][4][5]

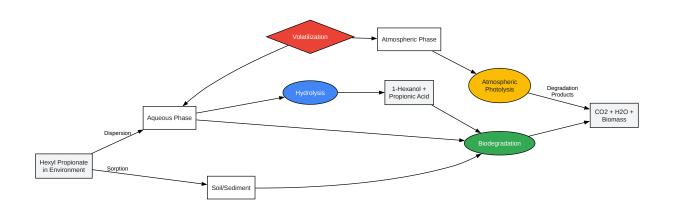
1. Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge) and stirred in a closed flask for up to 28 days.[4] The consumption of oxygen by the

Foundational & Exploratory

microorganisms during the degradation of the test substance is measured manometrically, either by the change in pressure in the vessel or by the amount of oxygen needed to maintain a constant volume.[4][5] Evolved carbon dioxide is absorbed by a potassium hydroxide solution. [12]

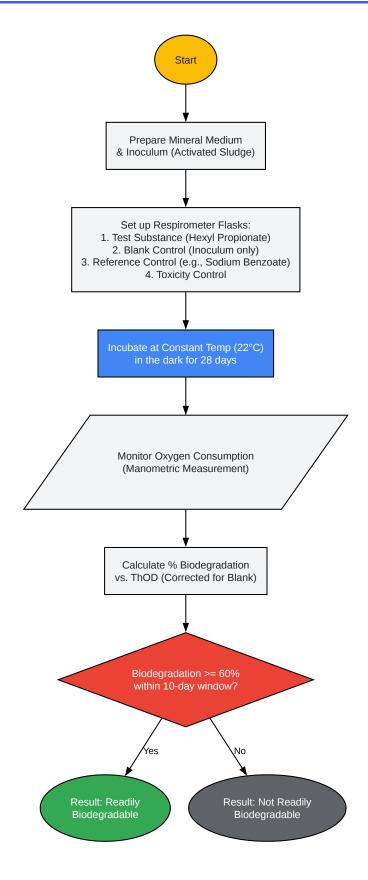
2. Materials:

- Test Substance: Hexyl propionate.
- Inoculum: Activated sludge from a domestic wastewater treatment plant.
- Mineral Medium: Solution containing essential mineral salts (e.g., phosphates, magnesium sulfate, calcium chloride, ferric chloride).
- Reference Compound: A readily biodegradable substance like sodium benzoate or aniline is run in parallel to verify the viability of the inoculum.[13]
- Control: Blank vessels containing only the inoculum and mineral medium are used to measure endogenous respiration.
- Toxicity Control: Vessels containing both the test substance and the reference compound are used to check for inhibitory effects of the test substance on the microbial population.[14]


3. Procedure:

- The test substance is added to the mineral medium at a concentration typically around 100 mg/L.[12]
- The medium is inoculated with activated sludge, usually at a concentration of about 30 mg solids/L.
- The mixture is placed in sealed respirometer flasks at a constant temperature (e.g., 22 ± 2°C) in the dark.[12]
- Oxygen consumption is measured continuously or at frequent intervals for 28 days.
- 4. Data Analysis:

- The amount of oxygen consumed is corrected by subtracting the oxygen uptake of the blank control.
- The percentage of biodegradation is calculated as the ratio of the corrected oxygen uptake to the Theoretical Oxygen Demand (ThOD) of the substance.
- Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its ThOD within a 28-day period. Crucially, this 60% level must be reached within a "10-day window," which starts when 10% biodegradation is first achieved.[1][13][15]


Visualizations

Click to download full resolution via product page

Caption: Environmental fate pathways of **Hexyl Propionate**.

Click to download full resolution via product page

Caption: Experimental workflow for OECD 301F Biodegradability Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemsafetypro.com [chemsafetypro.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Dataset on aquatic ecotoxicity predictions of 2697 chemicals, using three quantitative structure-activity relationship platforms PMC [pmc.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexyl propionate | C9H18O2 | CID 88454 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. protopred.protogsar.com [protopred.protogsar.com]
- 9. Ready Biodegradability (consensus model) OCHEM user's manual OCHEM docs [docs.ochem.eu]
- 10. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. chemistryforsustainability.org [chemistryforsustainability.org]
- 13. hexyl propionate, 2445-76-3 [thegoodscentscompany.com]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Environmental Fate and Biodegradability of Hexyl Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199626#environmental-fate-and-biodegradability-of-hexyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com